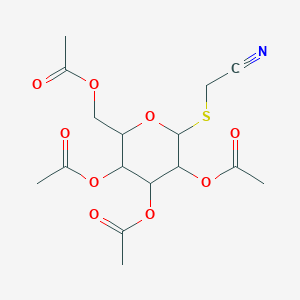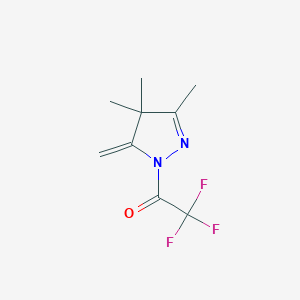
1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.
Mechanism Of Action
The mechanism of action of 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) is not fully understood. However, it is believed to exert its antimicrobial and antifungal activities by inhibiting the biosynthesis of essential cellular components, such as DNA, RNA, and proteins. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells by disrupting the balance of pro- and anti-apoptotic proteins.
Biochemical And Physiological Effects
Studies have shown that 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) can cause significant biochemical and physiological effects. For example, the compound has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. It has also been shown to inhibit the growth of certain bacterial and fungal species by disrupting membrane integrity and interfering with metabolic pathways.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) in lab experiments is its high potency and selectivity. The compound has been found to exhibit activity against a wide range of microbial and cancer cell lines, making it a valuable tool for studying these diseases. However, one limitation of using the compound is its potential toxicity to normal cells and tissues. Therefore, careful dose optimization and toxicity studies are necessary to ensure its safe use in lab experiments.
Future Directions
There are several future directions for the study of 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI). One area of research is the development of new derivatives with improved activity and selectivity. Another direction is the investigation of the compound's potential use in combination therapies for cancer and infectious diseases. Furthermore, the compound's potential use as a catalyst in organic synthesis reactions warrants further investigation. Finally, more studies are needed to fully understand the mechanism of action and potential toxicity of the compound, which can guide its safe and effective use in various applications.
In conclusion, 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) is a chemical compound with significant potential in various fields, including medicinal chemistry, materials science, and agriculture. Its synthesis method is relatively simple and cost-effective, and it has been found to exhibit potent antimicrobial, antifungal, and anticancer activities. However, further studies are needed to fully understand its mechanism of action, potential toxicity, and future applications.
Synthesis Methods
The synthesis of 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) involves the reaction of 3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)pyrazole with hydrazine hydrate in the presence of a catalytic amount of acetic acid. The reaction proceeds under reflux conditions, and the resulting product is obtained by filtration and recrystallization. The yield of the synthesis method is relatively high, making it a cost-effective and efficient way to produce the compound.
Scientific Research Applications
1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antimicrobial, antifungal, and anticancer activities. The compound has also been investigated for its potential use as a herbicide and insecticide due to its ability to inhibit the growth of certain plant species and pests. Furthermore, 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) has been studied for its potential use as a catalyst in organic synthesis reactions.
properties
CAS RN |
115174-64-6 |
|---|---|
Product Name |
1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) |
Molecular Formula |
C9H11F3N2O |
Molecular Weight |
220.19 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3,4,4-trimethyl-5-methylidenepyrazol-1-yl)ethanone |
InChI |
InChI=1S/C9H11F3N2O/c1-5-8(3,4)6(2)14(13-5)7(15)9(10,11)12/h2H2,1,3-4H3 |
InChI Key |
VOZRJUALJZKLGT-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C)C1(C)C)C(=O)C(F)(F)F |
Canonical SMILES |
CC1=NN(C(=C)C1(C)C)C(=O)C(F)(F)F |
synonyms |
1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



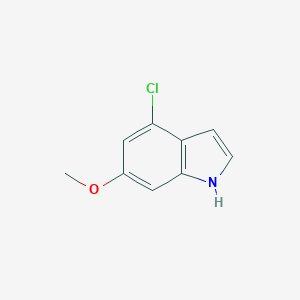
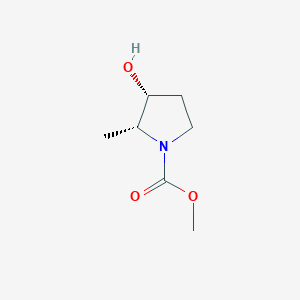
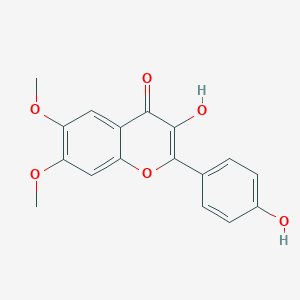
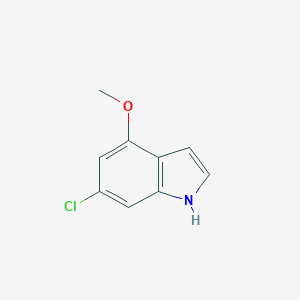
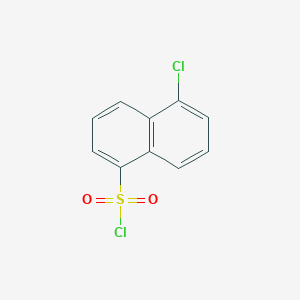
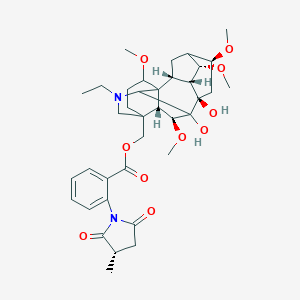
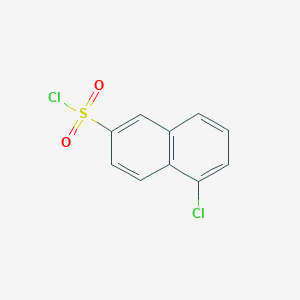
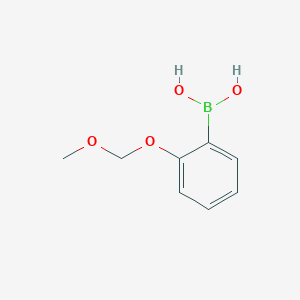
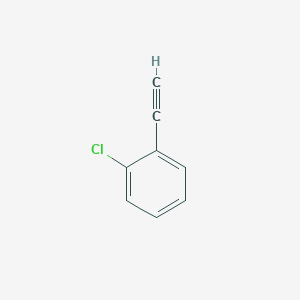
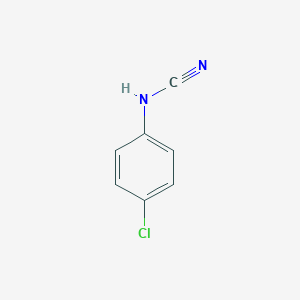
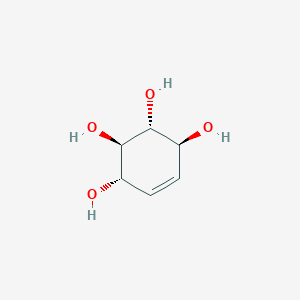
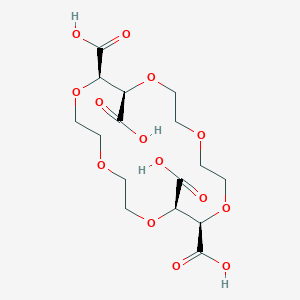
![(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B43556.png)
